REACTION_CXSMILES
|
[O-2:1].[O-2].[O-2].[Al+3:4].[Al+3].[CH2:6]([CH:8]([CH2:12][CH2:13][CH2:14][CH3:15])[C:9]([O-:11])=[O:10])[CH3:7].[Ba+2:16].[CH2:17]([CH:19]([CH2:23][CH2:24][CH2:25][CH3:26])[C:20]([O-:22])=[O:21])[CH3:18]>C1(C)C=CC=CC=1>[Ba:16].[O-2:10].[O-2:21].[O-2:1].[Al+3:4].[Al+3:4].[CH2:6]([CH:8]([CH2:12][CH2:13][CH2:14][CH3:15])[C:9]([O-:11])=[O:10])[CH3:7].[Ba+2:16].[CH2:17]([CH:19]([CH2:23][CH2:24][CH2:25][CH3:26])[C:20]([O-:22])=[O:21])[CH3:18] |f:0.1.2.3.4,5.6.7,10.11.12.13.14,15.16.17|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[O-2].[O-2].[Al+3].[Al+3]
|
Name
|
solution
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
barium 2-ethylhexanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.[Ba+2].C(C)C(C(=O)[O-])CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The liquid was filtered off
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
[Ba]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[O-2].[O-2].[Al+3].[Al+3]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.[Ba+2].C(C)C(C(=O)[O-])CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-2:1].[O-2].[O-2].[Al+3:4].[Al+3].[CH2:6]([CH:8]([CH2:12][CH2:13][CH2:14][CH3:15])[C:9]([O-:11])=[O:10])[CH3:7].[Ba+2:16].[CH2:17]([CH:19]([CH2:23][CH2:24][CH2:25][CH3:26])[C:20]([O-:22])=[O:21])[CH3:18]>C1(C)C=CC=CC=1>[Ba:16].[O-2:10].[O-2:21].[O-2:1].[Al+3:4].[Al+3:4].[CH2:6]([CH:8]([CH2:12][CH2:13][CH2:14][CH3:15])[C:9]([O-:11])=[O:10])[CH3:7].[Ba+2:16].[CH2:17]([CH:19]([CH2:23][CH2:24][CH2:25][CH3:26])[C:20]([O-:22])=[O:21])[CH3:18] |f:0.1.2.3.4,5.6.7,10.11.12.13.14,15.16.17|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[O-2].[O-2].[Al+3].[Al+3]
|
Name
|
solution
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
barium 2-ethylhexanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.[Ba+2].C(C)C(C(=O)[O-])CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The liquid was filtered off
|
Reaction Time |
20 min |
Name
|
Barium
|
Type
|
product
|
Smiles
|
[Ba]
|
Name
|
alpha alumina
|
Type
|
product
|
Smiles
|
[O-2].[O-2].[O-2].[Al+3].[Al+3]
|
Name
|
barium 2-ethylhexanoate
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.[Ba+2].C(C)C(C(=O)[O-])CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-2:1].[O-2].[O-2].[Al+3:4].[Al+3].[CH2:6]([CH:8]([CH2:12][CH2:13][CH2:14][CH3:15])[C:9]([O-:11])=[O:10])[CH3:7].[Ba+2:16].[CH2:17]([CH:19]([CH2:23][CH2:24][CH2:25][CH3:26])[C:20]([O-:22])=[O:21])[CH3:18]>C1(C)C=CC=CC=1>[Ba:16].[O-2:10].[O-2:21].[O-2:1].[Al+3:4].[Al+3:4].[CH2:6]([CH:8]([CH2:12][CH2:13][CH2:14][CH3:15])[C:9]([O-:11])=[O:10])[CH3:7].[Ba+2:16].[CH2:17]([CH:19]([CH2:23][CH2:24][CH2:25][CH3:26])[C:20]([O-:22])=[O:21])[CH3:18] |f:0.1.2.3.4,5.6.7,10.11.12.13.14,15.16.17|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[O-2].[O-2].[Al+3].[Al+3]
|
Name
|
solution
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
barium 2-ethylhexanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.[Ba+2].C(C)C(C(=O)[O-])CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The liquid was filtered off
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
[Ba]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[O-2].[O-2].[Al+3].[Al+3]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.[Ba+2].C(C)C(C(=O)[O-])CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |